molecular formula C24H21N3O3 B3020677 N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide CAS No. 1421441-90-8

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide

Cat. No.: B3020677
CAS No.: 1421441-90-8
M. Wt: 399.45
InChI Key: DMHYDSZPEHQPHG-UHFFFAOYSA-N
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Description

N-{2-[4-(Furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core linked via a carboxamide group to an ethyl-substituted imidazole moiety. The imidazole ring is further substituted with a methyl group at the 1-position and a furan-2-yl group at the 4-position.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3/c1-27-15-18(21-11-6-14-29-21)26-22(27)12-13-25-24(28)23-16-7-2-4-9-19(16)30-20-10-5-3-8-17(20)23/h2-11,14-15,23H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHYDSZPEHQPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and imidazole intermediates, which are then linked through an ethyl chain. The final step involves the formation of the xanthene carboxamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The xanthene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Imidazolines and reduced imidazole derivatives.

    Substitution: Halogenated and nitrated xanthene derivatives.

Scientific Research Applications

Biological Applications

1. Neurological Disorders:
N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide has been identified as a potential therapeutic agent for neurological disorders. It acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs), which are implicated in conditions such as schizophrenia and depression. By enhancing receptor activity, this compound may offer new treatment avenues for these disorders.

2. Antioxidant Properties:
Research indicates that compounds similar to this compound exhibit antioxidant properties. The presence of the furan ring contributes to these effects, suggesting potential applications in protecting cells from oxidative stress.

3. Antimicrobial Activity:
There is emerging evidence that xanthene derivatives can possess antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains, warranting further exploration in this area.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other xanthene derivatives:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
9H-Xanthene Derivative AXanthene core with different substituentsModulator of different receptor typesVaries in receptor specificity
1-Methylimidazole Derivative BImidazole ring with varied substituentsAntimicrobial propertiesFocus on bacterial targets
Furan-based Compound CFuran ring with additional functional groupsAntioxidant activityStronger antioxidant capacity

The unique combination of xanthene and imidazole structures in this compound enhances its interaction with mGluRs compared to other similar compounds, potentially leading to more effective therapeutic applications.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Differences Among Analogs
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Xanthene + Imidazole 4-(Furan-2-yl), 1-methyl, ethyl linker Carboxamide
9-Phenyl-9H-purin-6-amine derivatives Purine + Imidazole Phenyl at 9-position Amine
N-[5-(Carbazol-9-yl)-1-methyl-1H-imidazol-4-yl]acetamide Imidazole + Carbazole Carbazol-9-yl, 1-methyl Acetamide
Diisopropylaminoethyl xanthene-9-carboxylate methobromide Xanthene Diisopropylaminoethyl, methobromide Carboxylate ester, Quaternary ammonium

Key Observations :

  • Imidazole Substitution : The target compound’s 4-(furan-2-yl) group distinguishes it from phenyl () or carbazole () substituents. Furan’s electron-rich nature may enhance π-π interactions in biological systems compared to bulkier aryl groups.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Inferred) Spectral Features (Notable Peaks)
Target Compound Not reported Moderate (amide polarity) IR: ~1650 cm⁻¹ (C=O stretch); ¹H NMR: δ 6.5–7.5 (furan/aromatic)
9-Phenyl-9H-purin-6-amines Not reported Low (non-polar aryl) ¹H NMR: δ 8.0–8.5 (purine protons)
N-[5-(Carbazol-9-yl)-1-methylimidazol-4-yl]acetamide 259–260 Low (carbazole hydrophobicity) ¹H NMR: δ 2.1 (CH₃CO), 7.2–8.3 (carbazole)
Diisopropylaminoethyl xanthene-9-carboxylate Not reported High (ionic quaternary ammonium) IR: ~1740 cm⁻¹ (ester C=O)

Key Observations :

  • Melting Points : The acetamide derivative in exhibits a high melting point (259–260°C), likely due to strong intermolecular hydrogen bonding. The target compound’s carboxamide may similarly promote crystallinity .
  • Solubility : The quaternary ammonium group in enhances water solubility, whereas the target’s carboxamide may offer moderate solubility in polar solvents .

Biological Activity

N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a xanthene core substituted with a carboxamide group and an imidazole derivative , characterized by the presence of a furan ring and a methyl group on the imidazole. Its molecular formula is C16H17N3O2C_{16}H_{17}N_{3}O_{2} with a molecular weight of approximately 299.33 g/mol. The structure can be represented as follows:

\text{N 2 4 furan 2 yl 1 methyl 1H imidazol 2 yl ethyl}-9H-xanthene-9-carboxamide}
PropertyValue
Molecular FormulaC_{16}H_{17}N_{3}O_{2}
Molecular Weight299.33 g/mol
StructureStructure

Research indicates that this compound acts primarily as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in neurotransmission and are implicated in various neurological disorders such as schizophrenia, depression, and anxiety disorders. By enhancing receptor activity, this compound may offer new therapeutic avenues for these conditions .

Pharmacological Applications

  • Neurological Disorders : The modulation of mGluRs suggests potential use in treating conditions like schizophrenia and depression.
  • Anticancer Activity : Preliminary studies have indicated that xanthene derivatives may exhibit anticancer properties by inhibiting tumor growth through various pathways .
  • Antimicrobial Effects : Some derivatives have shown activity against specific bacterial strains, indicating potential applications in infectious disease treatment .

Study 1: Antitumor Activity

A study assessed the effects of various xanthene derivatives, including this compound, on human cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in renal and breast cancer models, suggesting its potential as an anticancer agent .

Study 2: Modulation of Glutamate Receptors

In vitro experiments demonstrated that the compound enhanced the activity of mGluRs, leading to increased intracellular calcium levels. This mechanism is crucial for synaptic plasticity and cognitive function, making it a candidate for further research in neuropharmacology .

Table 2: Summary of Biological Activities

Activity TypeEffectReferences
Neurological ModulationPositive allosteric modulation of mGluRs
Antitumor ActivityInhibition of cancer cell proliferation
Antimicrobial EffectsActivity against specific bacteria

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